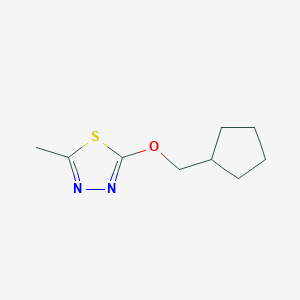

2-(Cyclopentylmethoxy)-5-methyl-1,3,4-thiadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(cyclopentylmethoxy)-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7-10-11-9(13-7)12-6-8-4-2-3-5-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFHYMUWACJBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)OCC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethoxy)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylmethanol with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopentylmethoxy)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-(Cyclopentylmethoxy)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2 and 5, influencing physicochemical and biological properties:

Substituent Effects on Physicochemical Properties

- Solubility: Bulky substituents (e.g., cyclopentylmethoxy) reduce aqueous solubility, whereas polar groups (e.g., oxo, amino) improve it .

- Crystallinity : Planar derivatives (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit tight crystal packing via π-π stacking, while bulky groups may disrupt crystallinity .

Crystallographic and Spectroscopic Insights

- Hydrogen Bonding: Amino-substituted derivatives (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) form intermolecular N–H⋯N/S bonds, stabilizing crystal lattices .

- Planarity : The 1,3,4-thiadiazole ring is planar in most analogs (r.m.s. deviation < 0.02 Å), with bond lengths consistent with aromatic delocalization (e.g., N–C = 1.29–1.33 Å) .

Biologische Aktivität

2-(Cyclopentylmethoxy)-5-methyl-1,3,4-thiadiazole is a compound belonging to the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties supported by various studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with a cyclopentylmethoxy group and a methyl group at specific positions. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired thiadiazole derivative.

Antimicrobial Activity

1,3,4-thiadiazoles are recognized for their antimicrobial properties. Research indicates that derivatives of this scaffold can exhibit significant antibacterial and antifungal activities. For instance:

- In vitro studies have shown that certain thiadiazole derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds often range from 32.6 μg/mL to lower values depending on the specific derivative tested .

- Case Study : A study demonstrated that 2-amino-1,3,4-thiadiazole derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics .

Anticancer Activity

The anticancer potential of this compound is notable:

- Mechanism of Action : Research has indicated that these compounds can inhibit DNA synthesis in cancer cells without inducing apoptosis in normal cells. The IC50 values for various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) have been reported between 0.28 to 10 μg/mL .

- Case Study : In a comparative study, certain thiadiazole derivatives exhibited significant antiproliferative effects against multiple cancer cell lines while maintaining low toxicity towards normal cells .

Anti-inflammatory Properties

Thiadiazoles have also been studied for their anti-inflammatory effects:

- Experimental Findings : Compounds within this class have demonstrated the ability to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators .

- Mechanism Insights : The anti-inflammatory action is often attributed to the modulation of various signaling pathways involved in inflammation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiadiazole derivatives:

- Neuroprotection Studies : Compounds such as 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole have shown protective effects on neuronal cultures exposed to neurotoxic conditions like glutamate toxicity .

- Blood-Brain Barrier Penetration : These compounds have been noted for their ability to penetrate the blood-brain barrier, suggesting potential for treating neurodegenerative diseases .

Summary of Biological Activities

Q & A

Basic Question: What are the common synthetic routes for 2-(Cyclopentylmethoxy)-5-methyl-1,3,4-thiadiazole?

Methodological Answer:

The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thiol. Cyclopentylmethoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions. Key steps include optimizing reaction pH (e.g., aqueous alkaline conditions for thiol deprotonation) and using alkyl halides or alcohols with triphenylphosphine/diethyl azodicarboxylate (DEAD) for etherification . Characterization via ¹H NMR and IR spectroscopy confirms substitutions at the thiadiazole ring.

Advanced Question: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

Yield optimization requires precise control of:

- Temperature : Alkylation reactions often proceed at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates nucleophilic substitution in biphasic systems .

- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to thiol intermediate minimizes side products like disulfides .

Parallel monitoring via TLC (using ethyl acetate/hexane eluents) ensures reaction progression. Post-synthesis purification via column chromatography (silica gel, gradient elution) resolves regioisomers .

Basic Question: What analytical techniques are used to confirm the structure of this compound?

Methodological Answer:

Standard techniques include:

- ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (cyclopentyl CH₂), δ 1.5–2.0 ppm (cyclopentyl CH₃), and δ 4.0–4.5 ppm (OCH₂) confirm substituents .

- IR Spectroscopy : Absorbance at 650–750 cm⁻¹ (C-S-C stretching) and 1100–1250 cm⁻¹ (C-O-C ether linkage) .

- Elemental Analysis : Matches calculated/observed C, H, N, S content (±0.3% tolerance) .

Advanced Question: How do structural modifications (e.g., substituent position) impact the biological activity of thiadiazole derivatives?

Methodological Answer:

- Substituent Position : Electron-withdrawing groups (e.g., -NO₂) at position 5 enhance antimicrobial activity by increasing electrophilicity, while bulky groups (e.g., cyclopentylmethoxy) improve lipid solubility for CNS penetration .

- Sulfur vs. Oxygen : Replacing thioether (-S-) with methoxy (-O-) reduces cytotoxicity but may decrease binding affinity to sulfur-dependent enzymes .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) reveals that cyclopentylmethoxy groups stabilize hydrophobic interactions in enzyme active sites, as seen in COX-2 inhibition .

Basic Question: What are the typical biological activities reported for 1,3,4-thiadiazole derivatives?

Methodological Answer:

Thiadiazoles exhibit:

- Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli due to membrane disruption via thiol group interactions .

- Anticancer Activity : IC₅₀ values of 10–50 µM in MCF-7 cells via apoptosis induction (caspase-3 activation) .

- Anticonvulsant Effects : ED₅₀ of 25 mg/kg in PTZ-induced seizures in mice, linked to GABAergic modulation .

Advanced Question: How can researchers resolve contradictions in spectral data for thiadiazole derivatives?

Methodological Answer:

Contradictions (e.g., unexpected NMR splitting or IR shifts) arise from:

- Tautomerism : Thione-thiol tautomerism in thiadiazole-2-thiols can alter NMR δ values. Use DMSO-d₆ to stabilize thiolate forms .

- Regioisomerism : X-ray crystallography (e.g., SCXRD) unambiguously assigns substituent positions .

- Dynamic Effects : Variable-temperature NMR identifies rotational barriers in cyclopentyl groups causing peak splitting .

Basic Question: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Lipinski’s Rule : LogP <5 (cyclopentyl enhances lipophilicity; calculate via ChemDraw), molecular weight <500 Da .

- ADMET Prediction : SwissADME predicts moderate BBB permeability (TPSA ~60 Ų) and CYP3A4 metabolism .

- Solubility : Use QSPR models (e.g., ALOGPS) to estimate aqueous solubility (logS ≈ -4.5) .

Advanced Question: What strategies mitigate toxicity in thiadiazole-based drug candidates?

Methodological Answer:

- Prodrug Design : Mask thiol groups with acetyl or tert-butyl carbamates to reduce hepatotoxicity .

- Metabolic Profiling : LC-MS/MS identifies reactive metabolites (e.g., sulfonic acids); structural blocking at position 2 minimizes bioactivation .

- In Silico Toxicity : Derek Nexus flags mutagenicity risks from aromatic amines; substitute with heteroaryl groups (e.g., pyridine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.